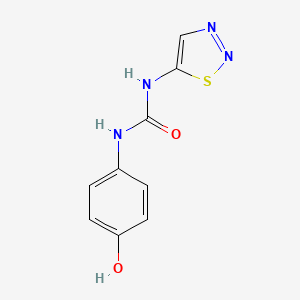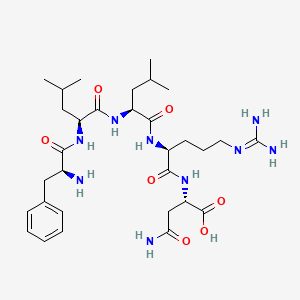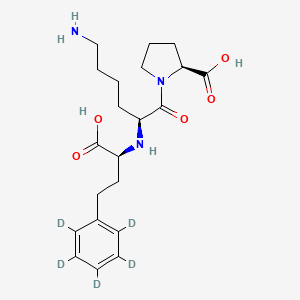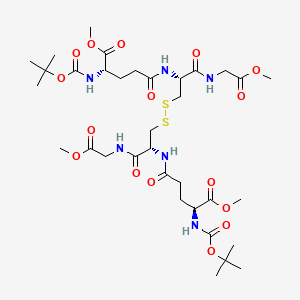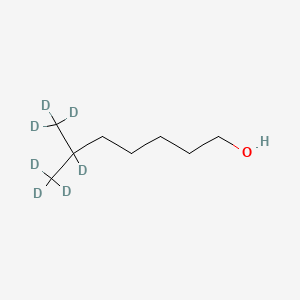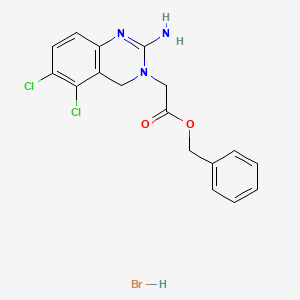
Benzyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide, also known as BDCQA, is an organic compound that has been extensively studied for its potential applications in the fields of medicinal chemistry and biochemistry. BDCQA has been shown to possess many unique characteristics, such as its ability to act as an inhibitor of certain enzymes and its potential to be used in the synthesis of a variety of pharmaceuticals. In
Aplicaciones Científicas De Investigación
Applications in Organic Pollutant Treatment
- Redox Mediators in Organic Pollutant Treatment : Enzymatic approaches using redox mediators have shown promise in the degradation of recalcitrant organic pollutants in wastewater. Redox mediators can enhance the efficiency of pollutant degradation by enzymes like laccases and peroxidases. This suggests that structurally complex compounds, potentially including Benzyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide, could have applications in environmental remediation technologies (Husain & Husain, 2007).
Antimicrobial and Antitumor Activities
- Isoquinoline Derivatives in Therapeutics : Isoquinoline derivatives, which share structural features with quinazoline-based compounds, have been explored for their broad biological activities, including antimicrobial and antitumor effects. This indicates the potential for this compound to be studied in similar contexts (Danao et al., 2021).
Development of Anticoagulants
- Factor Xa Inhibitors : Research into Factor Xa inhibitors, which are crucial in the blood coagulation pathway, has led to the development of new antithrombotic agents. Compounds with quinazoline structures have been part of this research, suggesting that derivatives like this compound could have potential applications in the development of anticoagulant drugs (Pauls, Ewing, & Choi-Sledeski, 2001).
Mecanismo De Acción
Propiedades
IUPAC Name |
benzyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2.BrH/c18-13-6-7-14-12(16(13)19)8-22(17(20)21-14)9-15(23)24-10-11-4-2-1-3-5-11;/h1-7H,8-10H2,(H2,20,21);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRYDDIOBQJWDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=C(N1CC(=O)OCC3=CC=CC=C3)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrCl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxireno[H]isoquinoline](/img/structure/B586327.png)

![Bis[2-(2-hydroxyethylamino)ethyl] ether](/img/structure/B586330.png)
